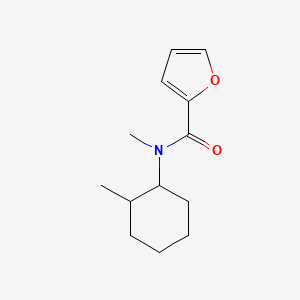
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide, also known as MXE, is a dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. MXE is structurally similar to ketamine and phencyclidine (PCP) and has been found to have similar effects on the brain.
Mécanisme D'action
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide acts as a non-competitive antagonist at the NMDA receptor, blocking the receptor from being activated by glutamate. This leads to a decrease in the activity of excitatory neurons in the brain, resulting in the dissociative and anesthetic effects of the drug. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been found to have a variety of biochemical and physiological effects on the body. These include changes in heart rate and blood pressure, as well as changes in body temperature and respiratory rate. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have effects on the immune system, including changes in cytokine levels and immune cell activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide in lab experiments is its high affinity for the NMDA receptor, which allows researchers to study the effects of NMDA receptor blockade on the brain. However, N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide also has limitations, including its potential for abuse and its unknown long-term effects on the brain and body.
Orientations Futures
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide. One area of interest is the potential use of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide as a treatment for depression and anxiety disorders. Another area of interest is the development of new dissociative anesthetics based on the structure of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide. Finally, further research is needed to better understand the long-term effects of N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide on the brain and body.
Méthodes De Synthèse
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3-methylbutanol with cyclohexanone to form 3-methylcyclohexanone. This intermediate is then reacted with methylamine to form N-methyl-3-methylcyclohexanone, which is then converted to N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide through a series of reactions involving furfurylamine and acetic anhydride.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been used in scientific research to study the effects of dissociative anesthetics on the brain. In particular, N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has been found to have a high affinity for the NMDA receptor, which is involved in learning and memory processes. N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide has also been found to have antidepressant and anxiolytic effects, which could make it a potential treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-6-3-4-7-11(10)14(2)13(15)12-8-5-9-16-12/h5,8-11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXBJTIVSBVZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-bromophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7495003.png)
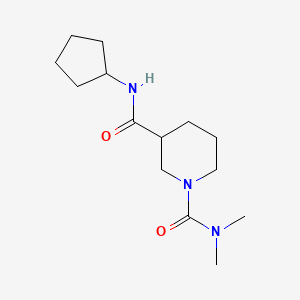
![(2-Methylpiperidin-1-yl)-[5-(pyrazol-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7495020.png)
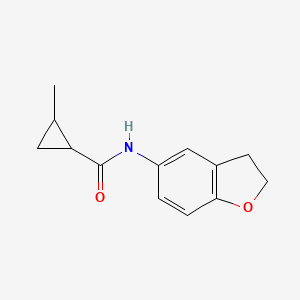
![[2-(4-Chlorophenyl)pyrrolidin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone](/img/structure/B7495044.png)
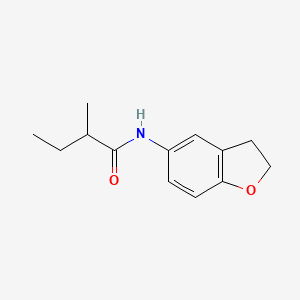
![2-[(3,4-Dimethylphenoxy)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7495050.png)
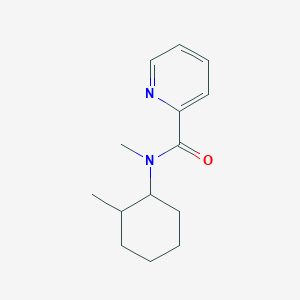

![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)


![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7495102.png)
